molecular formula C8H7N3 B1677754 1,3-Diiminoisoindoline CAS No. 3468-11-9

1,3-Diiminoisoindoline

Cat. No.: B1677754
CAS No.: 3468-11-9
M. Wt: 145.16 g/mol
InChI Key: RZVCEPSDYHAHLX-UHFFFAOYSA-N
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Properties

IUPAC Name

3-iminoisoindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVCEPSDYHAHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044658
Record name 1H-Isoindole-1,3(2H)-diimine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3468-11-9, 57500-34-2
Record name 1-Imino-1H-isoindol-3-amine
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Record name 1H-Isoindol-3-amine, 1-imino-
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Record name 1,3-Diiminoisoindoline
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Record name 1H-Isoindol-3-amine, 1-imino-
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Record name 1H-Isoindole-1,3(2H)-diimine
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Record name 1-imino-1H-isoindol-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Diiminoisoindoline?

A1: this compound has the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound can be characterized using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy have been used to study its tautomeric behavior in different solvents. [] Additionally, IR, UV-Vis, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized derivatives. [, , , , , , ]

Q3: What are common synthetic routes to this compound?

A3: this compound can be synthesized from phthalonitrile via several routes. These include reacting phthalonitrile with ammonia in the presence of elemental sulfur [] or using a two-step process involving the formation of 1,3-diiminoisoindolium nitrate followed by neutralization with sodium hydroxide. [] Another route involves the reaction of N-(2-cyanobenzylidene)anilines with elemental sulfur in liquid ammonia and amines. []

Q4: How is this compound used in the synthesis of phthalocyanines?

A4: this compound is a versatile precursor for synthesizing phthalocyanines and their analogs. It can react with various substituted phthalonitriles, often in the presence of a metal salt, to form symmetrical or asymmetrical phthalocyanine complexes. [, , , , , ]

Q5: Can this compound be used to synthesize other macrocyclic compounds?

A5: Yes, this compound can be used to synthesize other macrocycles besides phthalocyanines. For example, it reacts with barbituric acid to produce C.I. Pigment Yellow 139 [], with guanazole to yield macrocyclic compounds with a 2:2 structure [], and with 2,6-diaminopyrazine to form a macrocycle comprising two molecules of each reactant. []

Q6: How does this compound react with carbodiimides?

A6: In the presence of a rhenium catalyst, this compound undergoes a C-H bond activation reaction with carbodiimides, leading to the formation of 1,3-diiminoisoindolines. This reaction represents a novel approach to synthesizing these compounds. []

Q7: Is this compound thermally stable?

A7: The thermal stability of this compound and its derivatives varies depending on the substituents present. For instance, cobalt(III)-containing phthalogens derived from this compound were found to be stable up to temperatures ranging from 40-800 °C, decomposing to form cobalt(II)-containing phthalocyanines. []

Q8: Can this compound be used in the development of catalysts?

A8: Yes, palladium(II) complexes containing unsymmetrical CNN pincer ligands derived from this compound have demonstrated effectiveness as precatalysts in C-C coupling reactions, specifically Heck and Stille couplings. []

Q9: Are there any other catalytic applications of this compound or its derivatives?

A9: While not explicitly mentioned in the provided research, the unique structural features and reactivity of this compound and its metal complexes suggest potential for exploration in other catalytic applications beyond C-C coupling reactions. Further research is needed to explore these possibilities.

Q10: Have computational methods been used to study this compound?

A10: Yes, computational studies, including DFT (Density Functional Theory) and TDDFT (Time-Dependent DFT) calculations, have been employed to investigate various aspects of this compound and its derivatives. These studies have helped explain the unusual tetraazachlorin-type UV-vis spectra observed in nickel seco-tribenzoporphyrazines derived from this compound. [] DFT calculations have also been used to determine the most stable tautomeric form of this compound derivatives in the gas phase. []

Q11: How do structural modifications of this compound influence the properties of its derivatives?

A11: Introducing various substituents onto the this compound core significantly impacts the properties of the resulting compounds. For example, adding electron-donating pentyloxy groups and electron-accepting chloro substituents to the phthalocyanine framework leads to materials with interesting second-order nonlinear optical (NLO) properties. [] Additionally, incorporating fluorine atoms into the structure of phthalocyanines derived from this compound has been shown to enhance their photodynamic activity. []

Q12: Are there any specific formulation strategies mentioned for improving the stability or solubility of this compound derivatives?

A12: The research mentions that pegylated zinc(II) phthalocyanines, synthesized from this compound and polyethylene glycol monomethyl ether, can form surfactant-free nanoparticles in water and culture media, which may improve their bioavailability. [] Additionally, formulating zinc dodecafluorophthalocyanines as Cremophor EL oil-water emulsions has been explored for their potential use as photosensitizers. []

A12: The provided research focuses primarily on the synthesis, characterization, and potential applications of this compound and its derivatives. Information regarding specific SHE regulations and compliance is not discussed within these papers.

A12: The provided research primarily focuses on the synthesis and characterization of this compound derivatives, with some studies exploring their potential applications as photosensitizers and catalysts. Detailed information regarding PK/PD properties, such as ADME and in vivo activity, is not extensively covered in these papers.

Q13: Have any in vitro or in vivo studies been conducted on this compound derivatives?

A13: Yes, some in vitro studies have been performed to evaluate the photodynamic activity of certain this compound derivatives. For example, zinc dodecafluorophthalocyanines, formulated as Cremophor EL oil-water emulsions, were tested against EMT-6 mouse mammary tumor cells and showed promising results. [] Additionally, pegylated zinc(II) phthalocyanines were tested for photocytotoxicity against HT29 human colorectal adenocarcinoma and HepG2 human hepatocarcinoma cells, exhibiting promising anticancer activity. []

Q14: What analytical methods are commonly used to characterize this compound and its derivatives?

A14: Commonly used analytical methods include:

  • Spectroscopy: IR, UV-Vis, NMR (1H and 13C), and Mass Spectrometry (ESI-MS, FAB-MS) [, , , , , , , , , , , ]
  • Elemental analysis: to confirm the elemental composition of the synthesized compounds [, , , , , , , ]
  • X-ray crystallography: to determine the solid-state structures of selected compounds [, , , , , ]
  • Electrochemical techniques: such as cyclic voltammetry and square wave voltammetry to study the redox behavior []

Q15: What are some essential resources for conducting research on this compound and its derivatives?

A15: Essential resources include:

    Q16: What are some key historical milestones in the research of this compound?

    A27: While specific historical milestones are not detailed in the provided papers, the research highlights the ongoing development of new synthetic routes and applications for this compound and its derivatives. For example, the discovery of rhenium-catalyzed synthesis of 1,3-diiminoisoindolines via C-H bond activation with carbodiimides [] represents a significant advancement in the field. Similarly, the synthesis and characterization of novel macrocyclic compounds like seco-tribenzoporphyrazines [] and core-expanded boron(III) subphthalocyanine analogs [] illustrate the continuous exploration of this versatile building block.

    Q17: What are some examples of cross-disciplinary applications of this compound and its derivatives?

    A17: The research highlights several cross-disciplinary applications of this compound derivatives, including:

    • Materials science: development of ABAB-type phthalocyanines with potential in second-order NLO materials [], and exploration of tetrabenzotriazaporphyrins as photoconducting materials, fluorescent markers, and gas sensors []
    • Catalysis: design of palladium(II) complexes with unsymmetrical CNN pincer ligands for C-C coupling reactions []
    • Medicinal chemistry: investigation of fluorinated phthalocyanines for photodynamic therapy [] and pegylated zinc(II) phthalocyanines for their in vitro photodynamic activities against cancer cells [].

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